molecular formula C9H11BrN2 B2735038 3-Bromo-5-cyclobutylpyridin-2-amine CAS No. 1381938-52-8

3-Bromo-5-cyclobutylpyridin-2-amine

Cat. No.: B2735038
CAS No.: 1381938-52-8
M. Wt: 227.105
InChI Key: OKCDSBJYSZLAKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Bromo-5-cyclobutylpyridin-2-amine is 1S/C9H11BrN2/c10-8-4-7(5-12-9(8)11)6-2-1-3-6/h4-6H,1-3H2,(H2,11,12). The InChI key is OKCDSBJYSZLAKJ-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using appropriate software.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 227.1 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Selective Amination : The selective amination of polyhalopyridines, including compounds related to 3-Bromo-5-cyclobutylpyridin-2-amine, has been demonstrated using palladium-xantphos complex catalysis. This method achieves high yields and excellent chemoselectivity, providing a pathway for synthesizing amino-substituted pyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).
  • Copper-Catalyzed Amination : Another study explored the copper-catalyzed amination of aryl halides, showcasing a low-catalyst, mild temperature approach. This method exemplifies the utility of halogenated pyridines as intermediates in constructing complex aminopyridines, which are crucial in developing ligands, catalysts, and bioactive molecules (Lang, Zewge, Houpis, & Volante, 2001).

Material Science and CO2 Capture

  • Ionic Liquids for CO2 Capture : The synthesis of task-specific ionic liquids from bromoalkylamines demonstrates innovative applications in carbon capture technologies. These ionic liquids, capable of reversibly sequestering CO2, highlight the role of nitrogen-containing compounds in environmental science and engineering (Bates, Mayton, Ntai, & Davis, 2002).

Advanced Materials and Ligand Design

  • Metal-Binding Properties : Research on the synthesis and metal-binding properties of polybipyridine ligands derived from acyclic and macrocyclic polyamines shows the importance of pyridine derivatives in creating complex metal-ligand architectures. These ligands find applications in catalysis, molecular recognition, and sensor technologies (Ziessel & Lehn, 1990).

Fluorescent Probes

  • Water-Soluble BODIPY Derivatives : The development of water-soluble BODIPY derivatives, functionalized with pyridine and other groups, underscores the utility of pyridine derivatives in creating fluorescent probes for biological imaging and analytical applications. These derivatives are designed for high fluorescence in aqueous environments, demonstrating the integration of pyridine chemistry into materials science (Li, Han, Nguyen, & Burgess, 2008).

Safety and Hazards

The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

3-bromo-5-cyclobutylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-12-9(8)11)6-2-1-3-6/h4-6H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCDSBJYSZLAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=C(N=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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